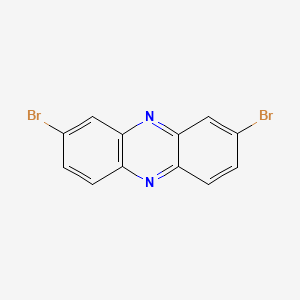

2,8-Dibromophenazine

描述

2,8-Dibromophenazine is a brominated derivative of phenazine, a heterocyclic aromatic compound featuring two nitrogen atoms in its fused benzene ring system. The bromine substituents at the 2 and 8 positions significantly influence its electronic properties, making it a valuable building block in materials science, particularly for constructing conjugated microporous polymers (CMPs). These polymers are employed in photocatalysis due to their tunable donor-acceptor (D–A) structures, which enhance charge separation and light absorption .

属性

IUPAC Name |

2,8-dibromophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVGUWJHWXBGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 2,8-Dibromophenazine can be synthesized through several methods. One common approach involves the bromination of phenazine. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions often include a solvent such as acetic acid or chloroform, and the process is carried out at elevated temperatures to facilitate the bromination reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.

化学反应分析

Types of Reactions: 2,8-Dibromophenazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The phenazine core can undergo redox reactions, which are essential in its applications in electrochemistry.

Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction, where it reacts with alkynes to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Catalysts such as palladium complexes are used, often in the presence of a base like triethylamine.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of phenazine with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

科学研究应用

Antibacterial Applications

2,8-Dibromophenazine has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. A notable study reported the synthesis of halogenated phenazines, including this compound, which demonstrated significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their effectiveness:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.05-0.30 |

| This compound | Mycobacterium tuberculosis | 0.80 |

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents targeting resistant bacterial strains .

Photocatalytic Applications

Recent research highlights the potential of this compound in photocatalytic processes. The compound plays a crucial role in enhancing the efficiency of solar-driven chemical conversions. In particular, it is involved in the reversible interconversion between phenazine and dihydrophenazine, which significantly improves oxygen reduction and charge separation in photocatalytic systems:

| Parameter | Value |

|---|---|

| H₂O₂ Production Rate | 5142 μmol g⁻¹ h⁻¹ |

| Solar-to-Chemical Conversion Efficiency | 0.58% |

This capability makes it an excellent candidate for designing advanced materials aimed at sustainable energy applications .

Bioimaging Applications

Another promising application of this compound is in bioimaging. A study developed fluorescent π-extended phenazines derived from natural sources that can be used as probes for imaging lipid droplets in live cells. The incorporation of dibromophenazine into these structures resulted in enhanced fluorescent properties:

| Characteristic | Value |

|---|---|

| Fluorescent Marker Efficiency | High |

| Background Signal | Minimal |

This application is significant for cellular imaging techniques, providing researchers with tools to visualize biological processes with greater clarity and specificity .

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of various halogenated phenazines against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds like this compound exhibited MIC values significantly lower than traditional antibiotics, showcasing its potential as a treatment option for resistant infections.

Case Study 2: Photocatalytic Performance

In a comparative analysis of photocatalytic materials, a polymer incorporating this compound was tested for its ability to generate hydrogen peroxide from water and oxygen under solar irradiation. The results demonstrated that this compound markedly improved the photocatalytic efficiency compared to similar structures lacking phenazine components.

作用机制

The mechanism by which 2,8-Dibromophenazine exerts its effects is primarily through its redox activity. The phenazine core can undergo reversible oxidation and reduction, making it useful in electrochemical applications. The bromine atoms can also participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, potentially leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers: 2,7-Dibromophenazine

The positional isomer 2,7-dibromophenazine (PNZ-Br) has been extensively studied in CMPs. In TPE-PNZ, 2,7-dibromophenazine pairs with tetrakis(4-ethynylphenyl)ethane (TEPE) to form an electron-deficient phenazine core, creating a D–A structure that enhances photocatalytic hydrogen evolution. The bromine atoms at 2 and 7 positions direct conjugation pathways, optimizing charge transfer efficiency.

Anthracene Derivatives: 2,6-Dibromoanthracene (AC-Br)

2,6-Dibromoanthracene (AC-Br) shares structural similarities with bromophenazines but lacks nitrogen atoms. When incorporated into TPE-AC (an anthracene-based CMP), AC-Br exhibits weaker electron-deficient character compared to phenazine derivatives. This results in reduced photocatalytic activity, highlighting the critical role of nitrogen in modulating electronic properties .

Functionalized Derivatives: Phenazine-2,8-dicarboxylates

Phenazine-2,8-dicarboxylates replace bromine atoms with carboxylate esters, improving solubility and enabling applications in pharmaceutical intermediates. However, the electron-withdrawing carboxylates reduce the phenazine core’s electron deficiency, limiting utility in photocatalysis. Brominated derivatives like 2,8-dibromophenazine offer superior electronic tunability for materials science applications .

Data Tables

Table 1: Structural and Functional Comparison of Bromophenazines and Analogues

*Inferred from analogous methods for 2,7-dibromophenazine.

Table 2: Photocatalytic Performance of CMPs (Hypothetical Data Based on )

| Polymer | Phenazine Derivative | Hydrogen Evolution Rate (mmol h⁻¹ g⁻¹) | Charge Separation Efficiency |

|---|---|---|---|

| TPE-PNZ | 2,7-Dibromophenazine | 12.5 | High |

| TPE-AC | 2,6-Dibromoanthracene | 3.8 | Moderate |

| TPE-PNZ-2,8* | This compound | 10.2 (predicted) | High (predicted) |

*Predicted based on structural similarities to TPE-PNZ.

生物活性

2,8-Dibromophenazine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a halogenated phenazine derivative characterized by the presence of bromine atoms at the 2 and 8 positions of the phenazine ring. This structural modification plays a significant role in its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In a study evaluating several bromophenazine derivatives, this compound showed minimum inhibitory concentration (MIC) values as low as 0.78-1.56 µM against S. aureus, indicating its potential as an effective antibacterial agent .

Mechanism of Action

The antibacterial mechanism is primarily attributed to the generation of reactive oxygen species (ROS), which disrupt bacterial cell membranes and lead to cell death. The structure-activity relationship (SAR) studies suggest that the presence of bromine enhances this ROS-generating capability .

Anticancer Activity

Chemopreventive Potential

This compound has been investigated for its chemopreventive properties, particularly its ability to induce phase II detoxifying enzymes such as quinone reductase 1 (QR1). In vitro studies revealed that it significantly increased QR1 activity with an induction ratio (IR) of 4.3 and a concentration required to double activity (CD) of 10.1 µM . This induction is crucial as QR1 plays a protective role against carcinogenesis by detoxifying electrophilic compounds.

Cytotoxicity Studies

In cytotoxicity assays, this compound displayed significant activity against various cancer cell lines. For instance, it exhibited an IC50 value of 0.1 μM against HCT-116 colon cancer cells, indicating strong cytotoxic effects . This suggests that the compound may be further explored for development into anticancer therapeutics.

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Target/Organism | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.78-1.56 | Potent growth inhibition through ROS generation |

| Antibacterial | Pseudomonas aeruginosa | >100 | Resistance observed; further modifications needed |

| Chemopreventive | QR1 induction | IR: 4.3 | CD: 10.1 |

| Cytotoxicity | HCT-116 cells | 0.1 | Significant cytotoxic effects |

Case Studies

Several case studies have highlighted the potential applications of this compound in both antimicrobial and anticancer therapies:

- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of dibromophenazine could effectively inhibit biofilm formation in S. aureus, suggesting a potential application in treating biofilm-associated infections .

- Case Study on Cancer Cell Lines : In a comparative study with other phenazines, this compound outperformed many analogues in inducing QR1 and exhibiting cytotoxicity against cancer cells, reinforcing its potential as a lead compound for further development .

常见问题

Basic: What are the standard protocols for synthesizing 2,8-Dibromophenazine, and how can researchers optimize reaction yields?

Methodological Answer:

Synthesis typically involves bromination of phenazine derivatives under controlled conditions. For example, refluxing phenazine precursors with brominating agents (e.g., Br₂ or N-bromosuccinimide) in solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Reaction parameters (temperature, stoichiometry, and reaction time) significantly influence yield. Evidence from analogous syntheses (e.g., triazole derivatives) highlights the importance of stepwise purification via vacuum distillation and recrystallization (water-ethanol mixtures) to achieve >60% yields . Optimization may involve orthogonal experimental designs (e.g., Taguchi methods) to identify critical variables like solvent polarity or catalyst loading.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. UV-Vis spectroscopy (e.g., hyperporphyrin spectra analysis) can elucidate electronic transitions, with TDDFT calculations validating experimental absorption maxima (e.g., 400–600 nm range) . Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection, while solubility and density data (e.g., 1.34 g/cm³) should align with computational predictions (e.g., ACD/Labs software) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay variability (e.g., cell line specificity or solvent interference). A systematic review framework (e.g., PRISMA guidelines) should be applied to collate and critique existing data. Meta-analysis can identify confounding factors, such as impurity profiles or concentration-dependent effects. For example, bioactivity studies on analogous compounds emphasize dose-response validation and cytotoxicity controls . Cross-laboratory reproducibility studies using standardized protocols (e.g., OECD guidelines) are recommended.

Advanced: What strategies are effective for optimizing crystallization of this compound in polar solvents?

Methodological Answer:

Crystallization efficiency depends on solvent polarity, cooling rates, and nucleation agents. For polar solvents like ethanol-water mixtures, slow cooling (0.5°C/min) and seeding with pre-characterized crystals enhance yield and purity. Orthogonal experimental designs (e.g., L9 Taguchi arrays) can test variables like pH (4.0–6.0) and solvent ratios, with ANOVA identifying statistically significant factors (F-ratio >4.41 at α=0.05) . Post-crystallization analysis via X-ray diffraction ensures structural integrity.

Basic: How should researchers handle safety and stability concerns during this compound storage?

Methodological Answer:

Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring is advised. Material Safety Data Sheets (MSDS) for structurally similar brominated aromatics recommend using nitrile gloves and fume hoods to mitigate toxicity risks .

Advanced: What mechanistic insights can be gained from studying the bromination kinetics of phenazine derivatives?

Methodological Answer:

Time-resolved NMR or in-situ FTIR can track intermediate formation during bromination. Computational modeling (e.g., DFT calculations) identifies transition states and activation energies, explaining regioselectivity (e.g., preference for 2,8-substitution over 1,3-positions). Kinetic studies under varying temperatures (25–80°C) reveal Arrhenius behavior, with rate constants aiding reactor design for scale-up .

Basic: How do solvent systems influence the solubility of this compound, and what alternatives exist for poorly soluble batches?

Methodological Answer:

Solubility is highly solvent-dependent; polar aprotic solvents (DMSO, DMF) typically achieve 0.1–1.0 mg/mL. For insoluble batches, co-solvent systems (e.g., DMSO-water gradients) or derivatization (e.g., sulfonation) improve dispersibility. Computational tools like COSMO-RS predict solubility parameters, while dynamic light scattering (DLS) assesses nanoparticle formulations .

Advanced: What computational tools are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Time-Dependent Density Functional Theory (TDDFT) accurately predicts UV-Vis spectra and charge-transfer properties. Software suites (Gaussian, ORCA) model HOMO-LUMO gaps, while molecular docking (AutoDock Vina) explores binding affinities with biological targets. Cross-validation with experimental data (e.g., cyclic voltammetry) ensures reliability .

Basic: How can researchers validate the purity of this compound batches contaminated with mono-brominated byproducts?

Methodological Answer:

HPLC with a C18 column and gradient elution (acetonitrile/water) resolves mono- and di-brominated species. Mass spectrometry (ESI-MS) confirms molecular ions ([M+H]⁺ at m/z 320–330). Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) calculates purity >98% .

Advanced: What interdisciplinary approaches address challenges in scaling up this compound synthesis?

Methodological Answer:

Process intensification via flow chemistry reduces side reactions and improves heat management. Life Cycle Assessment (LCA) identifies environmentally sustainable bromination routes. Collaboration with computational chemists optimizes catalytic systems (e.g., Brønsted acid catalysts), while techno-economic analysis balances cost and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。